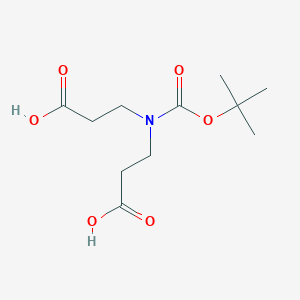

N-Boc-iminodipropionic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFJJASPEGEHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143766-89-6 | |

| Record name | N-Boc-imiodipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-iminodipropionic Acid

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of N-Boc-iminodipropionic acid. Moving beyond a simple data sheet, this document delves into the core chemical principles that make this reagent a versatile tool in modern synthetic and medicinal chemistry, particularly as a heterobifunctional linker and building block.

Introduction: A Versatile Dicarboxylic Acid Building Block

This compound (CAS No. 143766-89-6) is a unique dicarboxylic acid derivative featuring a central secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] This structure provides two key functionalities: a pair of carboxylic acid groups for conjugation and a temporarily masked amine that can be revealed for subsequent reactions. Its principal value lies in its ability to act as a stable, adaptable linker or spacer molecule in the synthesis of complex molecules like peptides, antibody-drug conjugates (ADCs), and other bioconjugates.[1][2] The Boc protecting group is critical to its utility, offering robust stability under a wide range of conditions while being readily removable under specific acidic protocols, thus enabling controlled, sequential synthetic strategies.[4]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Sourcing material with high purity is essential for reproducible results in sensitive multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 143766-89-6 | [1][3][5][6] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][3][5][6] |

| Molecular Weight | 261.27 g/mol | [1][3][5][6] |

| Appearance | White to off-white powder or lumps | [1][5] |

| Melting Point | 79-86 °C | [1] |

| Purity | Typically ≥97% (HPLC) | [1][5][7] |

| IUPAC Name | 3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [2][3] |

| Storage | Store at 0-8 °C, desiccated | [1][7] |

Spectroscopic Characteristics

While comprehensive, peer-reviewed spectral assignments are not widely published, the structure of this compound allows for the confident prediction of its key NMR and IR features. Researchers should always confirm the identity of their material with their own analytical data.

-

¹H NMR: The proton NMR spectrum is expected to be characterized by a prominent singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The propionic acid backbones should present as two sets of triplets, likely between 2.5 and 3.7 ppm, corresponding to the -N-CH₂-CH₂-COOH structure. The two acidic protons of the carboxylic acids may appear as a broad singlet at a high chemical shift (>10 ppm), though this signal is often broadened or exchanged with residual water in the solvent.

-

¹³C NMR: The carbon spectrum would be defined by the Boc group signals, with the quaternary carbon appearing around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would be expected near 155 ppm. The propionic acid carbons would include signals for the two carboxylic acid carbonyls (>170 ppm) and the four methylene (-CH₂-) carbons in the 35-50 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A sharp, strong carbonyl (C=O) stretching band from the Boc group will appear around 1690 cm⁻¹, likely overlapping with the C=O stretching bands from the carboxylic acids.

Core Chemistry and Reactivity

The synthetic utility of this compound is governed by the distinct reactivity of its two functional domains: the acid-labile Boc group and the two terminal carboxylic acids. This orthogonality is the foundation of its use as a heterobifunctional linker.

Boc Group Deprotection

The Boc group is stable to bases and nucleophiles but is efficiently cleaved under acidic conditions.[8] This is typically achieved using neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (DCM), or with a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane.[4][8] The mechanism involves protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the protonated free amine.[8] This selective deprotection allows the rest of the molecule, including any amide bonds formed at the carboxyl ends, to remain intact.

Carboxylic Acid Activation and Coupling

The two carboxylic acid groups are nucleophilic targets and require activation to react efficiently with amines to form stable amide bonds. The most common and field-proven method is the use of carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10][11]

Causality of EDC/NHS Activation:

-

EDC Activation: EDC first reacts with a carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions, and prone to hydrolysis back to the carboxylic acid.[9]

-

NHS Stabilization: To mitigate this instability, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester.[11] This ester is significantly more resistant to hydrolysis than the O-acylisourea but is highly reactive toward primary amines.

-

Amine Coupling: The NHS-ester then reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond, releasing NHS as a byproduct.[10]

This two-step activation process, often performed in a single pot, provides a controlled and efficient method for forming amide linkages under mild conditions (pH 6.0-7.5), which is crucial when working with sensitive biomolecules.[9][11]

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and application of this compound. Researchers should adapt them based on the specific properties of their substrates.

Protocol 1: Synthesis of this compound

This procedure is adapted from standard methodologies for the N-Boc protection of amino acids.[4][12][13]

Materials:

-

Iminodipropionic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 4M aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, suspend iminodipropionic acid (1.0 eq) in a 1:1 mixture of water and THF. Cool the mixture to 0 °C in an ice bath.

-

Basification: Slowly add an aqueous solution of NaOH (1.5 eq) to the suspension while stirring. Continue stirring until the solid dissolves completely.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.3 eq), either neat or dissolved in a minimal amount of THF, to the reaction mixture.

-

Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir vigorously for 16-24 hours. The reaction progress can be monitored by TLC (visualizing with ninhydrin for the disappearance of the starting material).

-

Work-up (Quench & Extract):

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Wash the remaining aqueous solution with petroleum ether or diethyl ether (2x) to remove unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 with 4M HCl. The product should precipitate as a white solid or oil.

-

Extract the acidified aqueous layer with ethyl acetate (4x).

-

-

Isolation: Combine the organic extracts, wash with saturated brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a white solid. The product can be used as is or recrystallized if necessary.

Protocol 2: Application as a Heterobifunctional Linker

This protocol describes the sequential coupling of two different amine-containing molecules (Molecule-NH₂ and Molecule'-NH₂) using this compound as the linker.

Part A: First Amide Coupling

-

Activation: Dissolve this compound (1.0 eq) in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0). Add Sulfo-NHS (1.1 eq) followed by EDC (1.1 eq). Incubate at room temperature for 15-30 minutes. The slight excess of reagents ensures efficient activation of one of the carboxyl groups.

-

Conjugation: In a separate vessel, dissolve your first amine-containing substrate (Molecule-NH₂, 1.0 eq) in a coupling buffer (e.g., PBS, pH 7.2). Add the activated linker solution from Step 1 to the amine solution.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.

-

Purification: Purify the resulting conjugate (Boc-Linker-Molecule) from excess reagents and unreacted starting material using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

Part B: Boc Deprotection

-

Acid Treatment: Dissolve the purified conjugate from Part A in an appropriate solvent (e.g., DCM for TFA deprotection, or neat for HCl/dioxane).

-

Deprotection Reaction: Add the deprotection reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane). Stir at room temperature for 1-4 hours, monitoring by LC-MS for the disappearance of the Boc group.[8]

-

Isolation: Remove the acid and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA). The resulting amine salt (H₂N-Linker-Molecule) can be used directly or after neutralization.

Part C: Second Amide Coupling

-

Activation: Re-dissolve the deprotected intermediate from Part B in activation buffer (0.1 M MES, pH 6.0). Activate the remaining carboxylic acid by adding Sulfo-NHS (1.5 eq) and EDC (1.5 eq). Incubate for 15-30 minutes. A larger excess may be needed due to the increased complexity of the molecule.

-

Conjugation: Add the second amine-containing substrate (Molecule'-NH₂) dissolved in coupling buffer (PBS, pH 7.2).

-

Reaction & Purification: Allow the reaction to proceed as in Part A, Step 3. Purify the final bioconjugate (Molecule'-Linker-Molecule) using a suitable chromatographic or filtration technique.

Safety and Handling

This compound is classified as an irritant.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent hydrolysis and degradation.[1]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis and drug development. Its key strengths are the structural simplicity of its propionic acid arms and the reliable, orthogonal reactivity of its Boc-protected amine and its two carboxylic acid groups. This allows for the rational design and controlled synthesis of complex molecular architectures. By understanding the core principles of its reactivity and applying robust activation and deprotection protocols, researchers can effectively leverage this reagent to construct novel linkers, peptides, and bioconjugates with tailored properties.

References

-

Angell, Y. M., Han, Y., & Kent, S. B. (2007). Experimental Procedures. The Royal Society of Chemistry. Retrieved from [Link]

-

Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(3), 332-337. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]

-

PubChem. (n.d.). 3-{amino}propanoic acid. Retrieved from [Link]

-

Chatti, S., et al. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 3(5), 343-347. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Org. Synth. 1971, 51, 11. Retrieved from [Link]

-

ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies? Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 3-{[(Tert-butoxy)carbonyl](2-carboxyethyl)amino}propanoic acid | C11H19NO6 | CID 15666718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. N-Boc-亚氨基二丙酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to N-Boc-Iminodipropionic Acid: Properties, Synthesis, and Applications in Drug Development

Executive Summary

N-Boc-iminodipropionic acid is a bifunctional amino acid derivative that has become an invaluable tool in modern organic synthesis and medicinal chemistry. Characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the central nitrogen and two propionic acid chains, this molecule offers a unique combination of stability, reactivity, and structural versatility. Its primary utility lies in its role as a sophisticated building block and linker. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, enabling precise, multi-step synthetic strategies. The dual carboxylic acid moieties allow for the covalent attachment of two different molecules or the extension of a molecular scaffold in a controlled, divergent manner. This guide provides an in-depth analysis of its core properties, the mechanistic principles behind its use, key applications in drug development, and validated experimental protocols for its implementation in the laboratory.

Core Molecular and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][2][3][4][5] |

| Molecular Weight | 261.27 g/mol | [1][2][3][4][5] |

| CAS Number | 143766-89-6 | [1][2][3][4] |

| Appearance | White to off-white powder or solid | [1][3] |

| Melting Point | 79-86 °C | [1] |

| Purity | Typically ≥97.0% (HPLC) | [5] |

| IUPAC Name | 3-[tert-butoxycarbonyl(2-carboxyethyl)amino]propanoic acid | [3][6] |

| Storage Conditions | 0-8 °C, sealed in a dry environment | [1][3][5] |

| SMILES String | CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O | [6] |

The Role of the Boc Protecting Group: A Mechanistic Overview

The strategic importance of this compound is intrinsically linked to the function of the tert-butyloxycarbonyl (Boc) group. In complex organic syntheses, particularly those involving amino acids, it is essential to prevent the highly nucleophilic amine group from engaging in unwanted side reactions. The Boc group serves as an effective "temporary mask" for the nitrogen.

Causality of Use: The Boc group is chosen for its stability under a wide range of conditions, including those used for peptide coupling, base-catalyzed reactions, and mild nucleophilic substitutions. Its steric bulk and electronic properties render the protected nitrogen non-nucleophilic. Crucially, its removal (deprotection) is achieved under specific and mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for selective deprotection without disturbing other acid-labile or base-labile groups in a complex molecule, which is a cornerstone of modern protecting group strategy in drug development.[7]

Caption: General mechanism of amine protection and deprotection using the Boc group.

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile reagent in several high-value research areas.

Peptide Synthesis

In peptide synthesis, this compound serves as a non-natural amino acid derivative that can introduce a branching point or a specific spacer into a peptide sequence.[1] The Boc-protected nitrogen ensures it can be handled like other standard Boc-amino acids in solid-phase peptide synthesis (SPPS). After incorporation, one or both of the free carboxylic acids can be coupled to other amino acids or functional moieties, creating complex peptide structures or peptide-drug conjugates.

Bioconjugation and Linker Chemistry

Bioconjugation involves covalently linking molecules, such as a small-molecule drug to a targeting antibody, to create advanced therapeutics like Antibody-Drug Conjugates (ADCs). This compound is an ideal linker precursor.[1][6] One carboxyl group can be activated to react with a functional group on a drug molecule, while the other can be coupled to a biomolecule. This creates a stable, defined linkage, which is critical for the efficacy and safety of the final conjugate.[6]

Drug Discovery and Medicinal Chemistry

As a molecular scaffold, this compound provides a robust starting point for building libraries of new chemical entities.[] The two carboxylic acid "arms" can be derivatized through amide bond formation with a diverse range of amines, allowing medicinal chemists to rapidly explore the chemical space around a central core. This approach is instrumental in optimizing lead compounds to improve properties such as target binding, solubility, and metabolic stability.[6][] Its derivatives are also explored in neuroscience for understanding synaptic functions and in material science for developing novel drug delivery systems like hydrogels.[1][6]

Experimental Protocols and Methodologies

The following protocols are provided as self-validating systems, representing standard, field-proven methodologies for the use of this compound.

Protocol: N-Boc Deprotection

This procedure describes the standard method for removing the Boc protecting group to liberate the secondary amine for subsequent reactions.

Step-by-Step Methodology:

-

Dissolution: Dissolve the this compound derivative (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane. A typical concentration is 0.1-0.5 M.

-

Acid Addition: To the stirred solution, add the deprotecting agent. Common choices are:

-

Trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with the solvent (v/v).

-

A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (4-5 equivalents).

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material. Reactions are typically complete within 30 minutes to 2 hours.

-

Work-up: Upon completion, remove the excess acid and solvent in vacuo using a rotary evaporator. The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride salt).

-

Isolation: The crude salt can often be used directly in the next step. If necessary, it can be purified by trituration with a non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration.

Protocol: Mono-Amide Coupling via EDC/NHS Chemistry

This protocol details the selective activation and coupling of one of the carboxylic acid groups to a primary amine.

Caption: Experimental workflow for selective mono-amide bond formation.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Carboxyl Activation: Cool the solution to 0 °C in an ice bath. Add N-Hydroxysuccinimide (NHS, 1.1 equivalents) followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 equivalents). Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours to form the active NHS-ester.

-

Amine Coupling: In a separate flask, dissolve the desired primary amine (1.0 equivalent) in the same anhydrous solvent. Add this amine solution dropwise to the activated this compound solution.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor for the consumption of the amine starting material by TLC or LC-MS.

-

Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by flash column chromatography.

Handling, Storage, and Safety

Adherence to proper safety protocols is essential when working with this compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A dust mask is recommended when handling the solid powder.

-

Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8 °C to ensure long-term stability.[3] Keep away from moisture and strong oxidizing agents.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic enabler for the synthesis of complex molecules. Its well-defined structure, anchored by the reliable Boc protecting group and two versatile carboxylic acid handles, provides researchers in peptide synthesis, bioconjugation, and drug discovery with a powerful platform for innovation. Understanding its fundamental properties and mastering its application through validated protocols are key to leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

-

This compound | 143766-89-6. J&K Scientific LLC. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

Sources

N-Boc-iminodipropionic acid structure and IUPAC name

An In-depth Technical Guide to N-Boc-Iminodipropionic Acid: Structure, Synthesis, and Applications

Introduction

This compound is a symmetrical, non-chiral difunctional molecule that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a central secondary amine functionalized with two propionic acid chains, where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group.[1] This Boc protecting group is a cornerstone of modern peptide synthesis and related disciplines, prized for its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.

The presence of two carboxylic acid moieties provides synthetic handles for the construction of more complex molecular architectures, making it an ideal linker or scaffold.[2] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a representative synthesis protocol, and its key applications for researchers and professionals in drug development.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and its formal name is fundamental for unambiguous scientific communication. This section details the IUPAC name, common synonyms, and the structural features of this compound.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid .[3]

This name is derived by identifying the longest carbon chain containing the principal functional group (a carboxylic acid), which is a propanoic acid backbone. The substituent at the 3-position is the complex amino group, which itself is substituted with another "2-carboxyethyl" group and the tert-butyloxycarbonyl group, systematically named "(2-methylpropan-2-yl)oxycarbonyl".

Several synonyms are commonly used in commercial and research contexts:

-

3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid[3]

-

N-(tert-butoxycarbonyl)iminodipropionic acid[4]

-

N-Boc-3,3'-azanediyldipropionic acid[5]

Chemical Structure

The structure of this compound is characterized by a central nitrogen atom bonded to a Boc protecting group and two separate propionic acid chains.

-

Boc Protecting Group: The tert-butyloxycarbonyl group is a carbamate that sterically and electronically shields the nitrogen atom, preventing it from participating in unwanted side reactions such as acylation or alkylation. Its key advantage is its acid lability; it can be cleanly removed with mild acids like trifluoroacetic acid (TFA) to liberate the free amine.

-

Iminodipropionic Acid Backbone: The N(CH₂CH₂COOH)₂ core provides two carboxylic acid functional groups. These groups can be selectively activated and coupled to amines, alcohols, or other nucleophiles, allowing the molecule to function as a symmetrical linker to conjugate two different molecular entities or to build polymeric structures.

The diagram below illustrates the fundamental connectivity of the molecule.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental setups. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 143766-89-6 | [1][2][4][5][6] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][6] |

| Molecular Weight | 261.27 g/mol | [1][3][6] |

| Appearance | White powder or lumps | [1] |

| Melting Point | 79-86 °C | [1] |

| Purity | ≥97.0% (HPLC) | [5] |

| SMILES | CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O | [2][5] |

| InChI Key | NIFJJASPEGEHDS-UHFFFAOYSA-N | [2][3] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the secondary amine of iminodipropionic acid using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding protocol for introducing the Boc group.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the nitrogen atom of iminodipropionic acid on one of the carbonyl carbons of Boc anhydride. A base, such as sodium hydroxide, is essential for two reasons:

-

It deprotonates the carboxylic acid groups, rendering the starting material soluble in aqueous media.

-

It neutralizes the proton on the amine, increasing its nucleophilicity and driving the reaction forward.

The workup requires acidification, which protonates the carboxylate groups of the product, decreasing its water solubility and allowing for its extraction into an organic solvent.

Detailed Experimental Protocol

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Iminodipropionic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated or 6M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

1,4-Dioxane (optional, to aid solubility)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve iminodipropionic acid in a 1M aqueous solution of sodium hydroxide. Use approximately 2.5-3.0 molar equivalents of NaOH to ensure both carboxylic acids and the amine are deprotonated. Stir until a clear solution is obtained. The reaction can be cooled in an ice bath (0-5 °C).

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1-1.2 equivalents) in a minimal amount of a water-miscible solvent like 1,4-dioxane or add it directly if in liquid form. Add the Boc₂O solution dropwise to the stirred, cooled solution of iminodipropionic acid over 30-60 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting a small, acidified aliquot of the reaction mixture against the starting material.

-

Workup - Quenching and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully acidify the aqueous solution to a pH of 1-2 using concentrated or 6M HCl. Perform this step slowly in an ice bath, as the decomposition of any excess Boc₂O can cause gas evolution. A white precipitate of the product may form.

-

Extraction: Extract the acidified mixture with ethyl acetate (3 x volume of the aqueous layer). The product will move into the organic phase.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or oil that solidifies.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to achieve high purity (≥97%).

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique trifunctional nature of this compound—a protected amine and two carboxylic acids—makes it a highly versatile tool in several areas of chemical and pharmaceutical science.

-

Peptide Synthesis and Peptidomimetics: The compound serves as a protected building block for creating non-natural peptide structures or for introducing branching in a peptide sequence.[1] After incorporation into a peptide chain via one of its carboxyl groups, the Boc group can be removed to expose the nitrogen, which can then be further elongated or functionalized.

-

Drug Development and Medicinal Chemistry: It is frequently used as a stable, non-chiral linker to connect two different pharmacophores or a targeting moiety to a drug payload.[2] Its defined length and chemical stability are advantageous for designing molecules with precise spatial arrangements needed to interact with biological targets.[1][2] This is crucial in the development of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapeutics.

-

Bioconjugation: The dicarboxylic acid structure is ideal for bioconjugation, where biomolecules like proteins, antibodies, or oligonucleotides are attached to drugs or imaging agents.[2] The two carboxyl groups offer dual points of attachment, enabling the creation of well-defined bioconjugates for therapeutic or diagnostic purposes.[2]

-

Materials Science: Researchers have explored the use of this compound and its derivatives in the synthesis of novel polymers and hydrogels.[2] The functional handles allow for cross-linking, leading to materials with tailored properties for applications in drug delivery systems or tissue engineering.[2]

-

Neuroscience Research: Derivatives of this compound are used in neuroscience to synthesize probes and ligands for studying neurotransmitter systems and synaptic functions.[1][2]

Safety and Handling

According to its classification, this compound is considered a hazardous substance requiring careful handling.

-

Hazard Classifications: Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

GHS Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

Conclusion

This compound is a synthetically versatile and commercially available building block of significant value to the scientific community. Its well-defined structure, featuring a stable Boc-protected amine and two carboxylic acid handles, provides a reliable platform for constructing complex molecules. From its role as a linker in advanced drug development to its use in peptide synthesis and materials science, this compound facilitates innovation across multiple disciplines. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

References

-

Chem-Impex. This compound. [Link]

-

PubChem. 2-N-Boc-aminopropionic acid. [Link]

-

PubChem. 3-{amino}propanoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 3-{[(Tert-butoxy)carbonyl](2-carboxyethyl)amino}propanoic acid | C11H19NO6 | CID 15666718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:143766-89-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

Foreword: The Analytical Imperative for a Versatile Building Block

An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-iminodipropionic acid

This compound (CAS 143766-89-6) is a cornerstone in modern synthetic chemistry, prized for its role as a bifunctional building block.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on a nitrogen atom flanked by two propionic acid chains, makes it an invaluable intermediate in peptide synthesis, drug development, and bioconjugation.[2] The Boc group provides thermal and chemical stability while allowing for controlled deprotection under acidic conditions, a critical feature for multi-step syntheses.[3] Given its pivotal role, rigorous analytical verification of its structure and purity is not merely a procedural step but a prerequisite for reproducible and successful downstream applications.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Chapter 1: Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the definitive method for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unambiguous confirmation of the compound's connectivity and the successful installation of the critical Boc protecting group.

Expertise in Action: Predicting the ¹H NMR Spectrum

The asymmetry and functional groups within this compound lead to a predictable yet informative ¹H NMR spectrum. The chemical shift of each proton is directly influenced by the electronegativity of neighboring atoms and functional groups.

Based on established principles and data from analogous structures, the following proton signals are anticipated:

-

Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons. This results in a prominent, sharp singlet peak, typically appearing around δ 1.4 ppm.[4][5] This signal is a hallmark of a Boc-protected compound.

-

Propionic Acid Methylene Protons (-CH₂-CH₂-): The two propionic acid chains create two distinct sets of methylene protons. These protons will appear as two triplets due to coupling with their adjacent methylene neighbors (J-coupling). The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded by the nitrogen and are expected further downfield than the protons adjacent to the carboxyl groups (CH₂-COOH).

-

Carboxylic Acid Protons (-COOH): The two acidic protons are highly variable. Their signal is often broad and its chemical shift is heavily dependent on the solvent, concentration, and temperature. In many cases, especially in protic solvents, they may exchange with solvent molecules and become too broad to observe or integrate reliably.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | Singlet | 9H | -C(CH ₃)₃ | Shielded, equivalent methyl protons of the Boc group. |

| ~2.60 | Triplet | 4H | -CH₂-C H₂-COOH | Methylene protons alpha to the carboxyl group. |

| ~3.50 | Triplet | 4H | -N-C H₂-CH₂- | Methylene protons alpha to the nitrogen, deshielded by the electronegative atom. |

| 10.0 - 12.0 | Broad Singlet | 2H | -COOH | Acidic protons, position is highly variable and signal may be broad. |

Expertise in Action: Predicting the ¹³C NMR Spectrum

¹³C NMR spectroscopy complements the proton data by providing a map of the molecule's carbon backbone. Each unique carbon atom in the structure will produce a distinct signal.

-

Boc Group Carbons: The Boc group contributes two signals: one from the three equivalent methyl carbons and one from the quaternary carbon. The quaternary carbon signal is a key indicator, typically found around 80 ppm.[4]

-

Propionic Acid Carbons: The four methylene carbons will resolve into two distinct signals, corresponding to the N-CH₂ and CH₂-COOH environments.

-

Carbonyl Carbons: The spectrum will feature two downfield signals corresponding to the two types of carbonyl carbons. The urethane carbonyl of the Boc group appears at a slightly different shift than the carboxylic acid carbonyls, providing clear evidence of both functionalities.[4][6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |

| ~28.5 | -C(C H₃)₃ | Shielded, equivalent methyl carbons of the Boc group. |

| ~33.0 | -CH₂-C H₂-COOH | Methylene carbons alpha to the carboxyl group. |

| ~45.0 | -N-C H₂-CH₂- | Methylene carbons alpha to the nitrogen atom. |

| ~80.0 | -O-C (CH₃)₃ | Quaternary carbon of the Boc group, deshielded by oxygen. |

| ~155.5 | N-C (=O)-O | Urethane carbonyl carbon of the Boc group. |

| ~175.0 | -C (=O)OH | Carboxylic acid carbonyl carbons. |

Protocol: NMR Data Acquisition

A self-validating NMR experiment requires meticulous sample preparation and a logical acquisition workflow.

Caption: Workflow for NMR sample preparation and data acquisition.

Chapter 2: Fingerprinting Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, the IR spectrum provides direct evidence of the carboxylic acid and the N-Boc (urethane) moieties.

Expertise in Action: Interpreting the IR Spectrum

The diagnostic power of an IR spectrum lies in identifying characteristic absorption bands corresponding to specific bond vibrations.

-

O-H Stretch: The carboxylic acid groups produce a very broad and strong absorption band in the 2500-3300 cm⁻¹ region. This breadth is due to intermolecular hydrogen bonding.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the Boc group and the propionic acid backbone appear as sharp peaks between 2850 and 3000 cm⁻¹.

-

C=O Stretches: This is the most critical region. Two distinct carbonyl absorptions are expected:

-

Carboxylic Acid C=O: A strong, sharp peak typically around 1700-1730 cm⁻¹.

-

Urethane C=O (Boc group): A strong, sharp peak typically found at a slightly lower wavenumber, around 1680-1700 cm⁻¹.[7] The presence of both peaks confirms the molecule's core structure. For comparison, the parent compound without the Boc group, 3,3'-Iminodipropionic acid, would only show the carboxylic acid carbonyl peak.[8]

-

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850 - 3000 (sharp) | C-H stretch | Alkane (CH₂, CH₃) |

| ~1715 (strong, sharp) | C=O stretch | Carboxylic Acid |

| ~1690 (strong, sharp) | C=O stretch | Urethane (Boc Group) |

| ~1160 (strong) | C-O stretch | Urethane (Boc Group) |

Protocol: Acquiring an IR Spectrum (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Caption: Workflow for acquiring an ATR-IR spectrum.

Chapter 3: Confirming Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of this compound and provides structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this type of polar, non-volatile molecule.

Expertise in Action: Predicting the Mass Spectrum (ESI-Positive Mode)

In ESI-MS, we analyze ions in the gas phase. The analysis provides two key pieces of information: the mass of the intact molecule (as an ion) and the masses of its fragments.

-

Molecular Ion: The exact molecular weight of this compound (C₁₁H₁₉NO₆) is 261.1212 Da.[9] In positive-ion ESI, the most common species observed are the protonated molecule [M+H]⁺ at m/z 262.1285 and the sodiated adduct [M+Na]⁺ at m/z 284.1104. Observing these ions confirms the molecular formula.

-

Characteristic Fragmentation: The true power of MS for structure validation comes from fragmentation. The Boc group has highly predictable fragmentation patterns:

-

Loss of Isobutylene: A neutral loss of 56 Da (-C₄H₈) from the [M+H]⁺ ion, resulting in a fragment at m/z 206. This is a classic fragmentation pathway for Boc-protected compounds.

-

Loss of the Boc group: A neutral loss of 100 Da (-C₅H₈O₂) from the [M+H]⁺ ion, leading to the deprotected iminodipropionic acid cation at m/z 162.

-

Caption: Predicted ESI-MS fragmentation of this compound.

Table 4: Predicted Key Ions in ESI-MS of this compound

| m/z (Positive Mode) | Ion Species | Rationale |

| 262.13 | [M+H]⁺ | Protonated molecular ion. |

| 284.11 | [M+Na]⁺ | Sodiated adduct, common in ESI. |

| 206.07 | [M+H - 56]⁺ | Loss of neutral isobutylene from the Boc group. |

| 162.07 | [M+H - 100]⁺ | Loss of the entire Boc group. |

Protocol: ESI-MS Data Acquisition

Caption: Workflow for ESI-MS sample preparation and analysis.

Conclusion: A Triad of Analytical Certainty

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy provides a rapid and unambiguous fingerprint of the essential carboxylic acid and urethane functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that confirm the presence and integrity of the vital Boc protecting group. Together, these techniques form a robust analytical triad, empowering researchers to proceed with confidence in the quality of this versatile synthetic building block.

References

-

Supplementary Material - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

3-{amino}propanoic acid - PubChem . National Center for Biotechnology Information. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis . The Royal Society of Chemistry. [Link]

-

2-N-Boc-aminopropionic acid | C8H15NO4 | CID 268471 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound | 143766-89-6 . J&K Scientific LLC. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]

-

13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b . ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) . Human Metabolome Database. [Link]

-

Synthesis and characterization of novel Boc protected dipeptide . Scholars Research Library - Der Pharma Chemica. [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... . ResearchGate. [Link]

-

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID - PubChem . National Center for Biotechnology Information. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237) . Human Metabolome Database. [Link]

-

3,3'-Iminodipropionic acid - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Synthesis of N-BOC amines by various routes . ResearchGate. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b) . ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3,3'-Iminodipropionic acid [webbook.nist.gov]

- 9. 3-{[(Tert-butoxy)carbonyl](2-carboxyethyl)amino}propanoic acid | C11H19NO6 | CID 15666718 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Sentinel Molecule: An In-depth Technical Guide to N-Boc-Iminodipropionic Acid

Introduction: A Tale of Two Carboxyls and a Sentinel Group

In the intricate world of organic synthesis, particularly in the realm of peptide chemistry and drug discovery, the ability to selectively mask and unmask reactive functional groups is paramount. N-Boc-iminodipropionic acid emerges as a molecule of significant interest, embodying a simple yet elegant design: a central secondary amine flanked by two propionic acid chains, with the amine functionality temporarily "guarded" by a tert-butyloxycarbonyl (Boc) protecting group. This strategic molecular architecture renders it a valuable building block, enabling chemists to introduce a dicarboxylic acid moiety into larger molecules with precision and control.

This technical guide delves into the discovery, synthesis, and multifaceted applications of this compound. We will explore the historical context of its parent molecule and the revolutionary impact of the Boc protecting group, culminating in a detailed examination of the synthesis and practical utility of the title compound for researchers, scientists, and drug development professionals.

The Genesis of a Workhorse: Historical Context and Discovery

The story of this compound is intrinsically linked to two key developments in organic chemistry: the synthesis of its parent scaffold, 3,3'-iminodipropionic acid, and the advent of the tert-butyloxycarbonyl (Boc) protecting group.

3,3'-Iminodipropionic acid, a dicarboxylic acid with a central secondary amine, has been known for some time, with various synthetic routes developed for its preparation. These methods often involve the reaction of β-alanine with acrylic acid or the hydrolysis of 3,3'-iminodipropionitrile.

The true innovation that paved the way for the utility of this compound was the introduction of the Boc protecting group. This acid-labile protecting group for amines was a groundbreaking development in peptide synthesis. Its stability under a wide range of conditions, coupled with its clean and straightforward removal under mild acidic conditions, provided a robust tool for the stepwise assembly of amino acids into peptides.

While a singular "discovery" paper for this compound is not readily apparent in the early literature, its emergence is a logical consequence of these two established chemical principles. A notable publication in 2009 by Chinese researchers in Acta Crystallographica Section E: Structure Reports Online detailed a clear synthetic protocol and provided the crystal structure of the compound, solidifying its characterization and accessibility to the scientific community. This work highlighted its significance as an intermediate in the synthesis of novel cephalosporin derivatives, underscoring its potential in medicinal chemistry.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process that begins with the hydrolysis of a diester precursor followed by the introduction of the Boc protecting group. The following protocol is adapted from the method described in the literature.[1]

Experimental Protocol

Step 1: Hydrolysis of Dimethyl 3,3'-azanediyldipropanoate

-

To a solution of dimethyl 3,3'-azanediyldipropanoate (1 equivalent) in a suitable solvent, add a solution of sodium hydroxide (2 equivalents) in water.

-

Stir the reaction mixture at room temperature for approximately 2 hours to ensure complete hydrolysis of the ester groups to their corresponding carboxylates.

Step 2: N-tert-Butoxycarbonylation

-

To the aqueous solution from Step 1, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in tert-butyl alcohol dropwise at a reduced temperature (e.g., 283 K).

-

Allow the reaction mixture to stir for 30 minutes at room temperature.

-

Wash the reaction mixture with a non-polar organic solvent, such as n-pentane, to remove any unreacted (Boc)₂O and other organic impurities.

-

Adjust the pH of the aqueous layer to approximately 1.0 using hydrochloric acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound as a white solid.

Causality Behind Experimental Choices

-

Hydrolysis First: The initial hydrolysis of the diester is crucial to unmask the carboxylic acid functionalities, which are often the desired reactive handles for subsequent coupling reactions.

-

Aqueous Conditions for Boc Protection: The use of an aqueous/organic biphasic system for the N-Boc protection is a common and effective method. The secondary amine is deprotonated and soluble in the aqueous basic solution, allowing it to react with the (Boc)₂O present in the organic phase at the interface.

-

Acidic Workup: Acidification of the reaction mixture is essential to protonate the carboxylate groups, rendering the final product, this compound, neutral and extractable into an organic solvent.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 143766-89-6 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₆ | [2][3] |

| Molecular Weight | 261.27 g/mol | [2][3] |

| Appearance | White powder or lumps | [2][4] |

| Melting Point | 79-86 °C | [4] |

| Purity (HPLC) | ≥97.0% | [2] |

Applications in Research and Development

The unique structure of this compound, featuring a protected amine and two carboxylic acid groups, makes it a versatile tool in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis and Modification: The compound can be used to introduce a dicarboxylic acid linker into a peptide sequence.[4][5] This can be valuable for creating cyclic peptides, branched peptides, or for conjugating peptides to other molecules. The Boc group ensures that the secondary amine does not interfere with peptide coupling reactions, and it can be selectively removed later in the synthetic sequence if desired.

-

Drug Development and Medicinal Chemistry: this compound serves as a scaffold for the synthesis of novel pharmaceutical compounds.[4][5] The two carboxylic acid groups can be derivatized to interact with biological targets, while the protected amine provides a point for further modification. Its use as an intermediate in the synthesis of new cephalosporin analogues is a prime example of its application in this field.[1]

-

Bioconjugation: The dicarboxylic acid functionality allows for the attachment of this molecule to biomolecules, such as proteins or antibodies, through amide bond formation.[4][5] This can be used to link imaging agents, drugs, or other reporter molecules to biological targets for diagnostic or therapeutic purposes.

-

Material Science: The presence of multiple functional groups makes this compound a potential monomer for the synthesis of novel polymers and hydrogels.[5] These materials could have applications in drug delivery systems or as biocompatible scaffolds for tissue engineering.

Logical Relationship of Applications

Caption: Applications stemming from the core structure.

Conclusion: A Versatile Building Block for Future Innovations

This compound, born from the convergence of classical organic synthesis and modern protecting group strategies, stands as a testament to the power of rational molecular design. Its straightforward synthesis, coupled with the orthogonal nature of its functional groups, has established it as a valuable and versatile building block in the synthetic chemist's toolbox. From the intricate assembly of peptides to the development of novel therapeutics and advanced materials, this compound continues to be a key player in the ongoing quest for scientific innovation. As researchers continue to push the boundaries of molecular complexity, the utility of this sentinel molecule is poised to expand into new and exciting frontiers.

References

-

PubChem. 3-{amino}propanoic acid. [Link]

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1-28.

-

Li, Y., Wang, Y., & You, X. (2009). 3,3'-[(tert-Butoxycarbonyl)azanediyl]dipropanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1679. [Link]

Sources

An In-Depth Technical Guide to N-Boc-iminodipropionic Acid for Advanced Research

This guide provides an in-depth analysis of N-Boc-iminodipropionic acid, a critical reagent in modern drug discovery and peptide synthesis. We will explore its core chemical properties, commercial availability and pricing, and detailed protocols for its application, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS RN: 143766-89-6) is a derivative of iminodipropionic acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1] This structural feature is paramount to its utility. The Boc group provides thermal and chemical stability, yet it can be removed under specific acidic conditions, allowing for controlled, sequential reactions.[1][2] This bifunctional molecule, with its two carboxylic acid groups and a protected secondary amine, serves as a versatile linker and building block in complex organic synthesis.[1]

Its primary role is in bioconjugation and peptide synthesis, where it can be used to link different molecular entities, such as a peptide to a drug molecule or a labeling agent.[1][3] The dicarboxylic acid structure provides two points of attachment, enabling the creation of unique molecular architectures essential for developing novel therapeutics and diagnostic agents.[1][4]

Caption: General workflow for bioconjugation using the linker.

Experimental Protocol: Boc Protection of an Amine

The introduction of the Boc group is a fundamental reaction in organic synthesis. While this compound is purchased with the Boc group already in place, understanding the principles of its synthesis provides valuable context for its stability and deprotection. A general protocol for Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate ((Boc)₂O) is described below. [5][6] Objective: To protect a primary/secondary amine with a Boc group.

Materials:

-

Amine-containing substrate (e.g., 3-aminopiperidine as a model) [7]* Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Ethanol, Dichloromethane, or a mixture with water) [6][7]* Base (e.g., Sodium hydroxide, Triethylamine, or Sodium bicarbonate) [6][7]* Reaction vessel (round-bottom flask)

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine substrate (1 equivalent) in the chosen solvent system in the reaction flask. For water-soluble amines, a mixture of an organic solvent and water is often effective. [5]2. Cooling: Cool the solution to 0-15 °C using an ice bath. This is crucial to control the exothermicity of the reaction with (Boc)₂O. [6][7]3. Addition of Reagents:

-

Slowly add the base (1.1 to 1.5 equivalents). The base neutralizes the acidic byproduct and can catalyze the reaction. [6] * Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) dissolved in a small amount of the reaction solvent. [7]4. Reaction: Allow the reaction to stir at a controlled temperature (typically returning to room temperature) for several hours (e.g., 1-12 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, quench any remaining (Boc)₂O with water.

-

If an organic solvent was used, perform an aqueous workup. Extract the mixture with a suitable organic solvent like ethyl acetate. [5] * Wash the combined organic layers sequentially with a mild acid (e.g., dilute HCl or KHSO₄ solution) to remove unreacted amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine. [5]6. Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [5]The resulting crude product can be purified by crystallization or column chromatography to yield the pure N-Boc protected compound. [8] Causality and Trustworthiness: This protocol is self-validating. The use of a slight excess of base and (Boc)₂O ensures the complete consumption of the starting amine. The multi-step aqueous workup is designed to systematically remove byproducts and unreacted reagents, ensuring a high-purity crude product before final purification. Monitoring by TLC or LC-MS provides real-time validation of the reaction's progression and completion.

-

Conclusion

This compound stands out as a highly valuable and versatile reagent for researchers in drug discovery, medicinal chemistry, and material science. Its bifunctional nature, enabled by the stable yet removable Boc protecting group, provides a reliable platform for constructing complex molecular architectures. By understanding its fundamental properties, sourcing it from reputable suppliers, and applying robust experimental protocols, scientists can effectively leverage this compound to advance their research and development objectives.

References

-

PubChem. 3-{amino}propanoic acid. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

MDPI. Recent Advances in the Discovery of Novel Drugs on Natural Molecules. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to N-Boc-iminodipropionic Acid in Research

Abstract

N-Boc-iminodipropionic acid has emerged as a cornerstone reagent in modern chemical and biomedical research, prized for its trifunctional nature that offers exceptional synthetic versatility. This guide provides an in-depth technical exploration of its core applications, from its foundational role in peptide synthesis to its critical function as a linker in bioconjugation and a building block in materials science. We will delve into the causality behind its experimental utility, present detailed protocols, and offer insights grounded in established scientific principles to empower researchers in leveraging this multifaceted molecule.

Core Principles: The Structural and Functional Versatility of this compound

The efficacy of this compound stems from its unique molecular architecture. It features a central secondary amine protected by a tert-butyloxycarbonyl (Boc) group, and two carboxylic acid functionalities at the termini of its propionic acid arms. This trifunctional design is the key to its broad applicability.[1]

-

The Boc Protecting Group: The Boc group is a robust yet readily cleavable protecting group for the amine.[2][3] It is stable under a wide range of reaction conditions but can be efficiently removed with moderate acids like trifluoroacetic acid (TFA).[4][5] This allows for selective reactions at the carboxylic acid sites while the amine remains masked.

-

Dual Carboxylic Acid Functionality: The two carboxylic acid groups provide multiple points for conjugation, allowing for the creation of branched or dimeric structures. This is particularly advantageous in applications requiring the assembly of complex molecular architectures.

Figure 1: Structural representation of this compound highlighting its key functional components.

Applications in Peptide Synthesis and Peptidomimetics

A primary application of this compound is in peptide synthesis, where it serves as a scaffold for creating non-linear, branched peptides.[1][6] This capability is crucial for developing molecules that can mimic complex biological structures or present multiple copies of a peptide sequence.

Solid-Phase Synthesis of Branched Peptides

The di-acid nature of this compound allows for the simultaneous or sequential elongation of two peptide chains from a central core. This is invaluable for creating multivalent ligands that can engage multiple cellular receptors, often leading to enhanced biological activity.

Figure 2: Workflow for the solid-phase synthesis of a branched peptide utilizing this compound as the branching core.

Detailed Protocol: Solid-Phase Synthesis of a Branched Peptide

-

Resin Preparation: Begin with a suitable solid support, such as Merrifield or PAM resin for Boc-based synthesis.[5]

-

Initial Amino Acid Coupling: Couple the C-terminal amino acid of the desired peptide to the resin using standard solid-phase peptide synthesis (SPPS) protocols.

-

Scaffold Attachment: Activate the carboxylic acid of this compound using a coupling agent (e.g., DCC/HOBt or HBTU) and couple it to the N-terminus of the resin-bound amino acid.

-

Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) to remove the Boc protecting group, exposing the secondary amine.[5]

-

Peptide Chain Elongation: Sequentially couple the desired amino acids to both of the free carboxylic acid groups of the iminodipropionic acid scaffold.

-

Final Cleavage: Once the synthesis is complete, cleave the branched peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][5]

-

Purification: Purify the crude peptide product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role as a Linker in Bioconjugation

The bifunctional nature of this compound makes it a valuable component in the design of chemical linkers for bioconjugation.[1][6] Linkers are crucial for connecting biomolecules, such as antibodies, to other molecules like drugs or imaging agents.

Application in Antibody-Drug Conjugates (ADCs)

In the rapidly advancing field of ADCs, the linker plays a critical role in the stability and efficacy of the therapeutic.[7][8] this compound can be incorporated into linker designs to provide a stable scaffold for attaching both the antibody and the cytotoxic payload.[9]

Figure 3: Conceptual diagram of an Antibody-Drug Conjugate (ADC) where this compound can be a key component of the linker.

The dual carboxylic acids allow for the attachment of different molecular entities, and the protected amine offers a point for further modification or for modulating the physicochemical properties of the ADC.

Utility in Materials Science and Polymer Chemistry

This compound also finds applications in the development of novel polymers and materials.[6][10] Its di-acid functionality allows it to be used as a monomer in polymerization reactions.

Synthesis of Functional Polyamides and Polyesters

This compound can be polymerized with diamines or diols to create polyamides and polyesters, respectively. The Boc-protected amine within the polymer backbone provides a latent functional group that can be deprotected and modified after polymerization. This post-polymerization modification allows for the introduction of various functionalities to tailor the material's properties.

Table 1: Potential Post-Polymerization Modifications and Their Effects

| Desired Property | Modifying Moiety | Resulting Characteristic |

| Increased Hydrophilicity | Polyethylene glycol (PEG) chains | Improved solubility in aqueous media |

| Biocompatibility | Zwitterionic groups | Reduced non-specific protein adsorption |

| Bio-targeting | Specific ligands or antibodies | Enhanced affinity for specific cells or tissues |

| Drug Loading Capacity | Covalent attachment of therapeutic agents | Creation of a drug delivery system |

This approach is particularly useful for creating "smart" materials for applications in drug delivery, tissue engineering, and diagnostics.[6]

Conclusion

This compound is a testament to the power of thoughtful molecular design. Its trifunctional nature, combining a protected amine with dual carboxylic acids, provides a versatile and powerful tool for researchers across diverse scientific fields. From the elegant construction of branched peptides to the rational design of linkers for antibody-drug conjugates and the synthesis of functional polymers, this compound continues to be an indispensable building block for scientific innovation.

References

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

-

PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available from: [Link]

-

PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available from: [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. Available from: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available from: [Link]

-

National Institutes of Health. The medicinal chemistry evolution of antibody–drug conjugates. Available from: [Link]

-

PubMed. A novel heterobifunctional linker for facile access to bioconjugates. Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

ResearchGate. N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. | Request PDF. Available from: [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available from: [Link]

-

MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Available from: [Link]

-

PLOS One. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. Available from: [Link]

-

National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available from: [Link]

-

MDPI. Antibody–Drug Conjugates: The Last Decade. Available from: [Link]

-

NJ Bio, Inc. Recent Advances in ADCs. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

- 8. njbio.com [njbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemscene.com [chemscene.com]

The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide for Researchers

In the intricate landscape of peptide synthesis and drug development, the strategic manipulation of functional groups is paramount. The temporary masking of reactive sites, a process known as protection, is a cornerstone of modern organic synthesis. Among the arsenal of protective groups available to the discerning chemist, the tert-butoxycarbonyl (Boc) group has established itself as a workhorse for the protection of the amino functionality in amino acids. Its robustness, predictable reactivity, and ease of handling have revolutionized solid-phase peptide synthesis (SPPS) and continue to be instrumental in the creation of complex synthetic peptides and novel therapeutics.[1]

This technical guide provides an in-depth exploration of the fundamental principles governing the use of the Boc protecting group. We will delve into the mechanistic underpinnings of its introduction and cleavage, provide field-proven experimental protocols, and discuss the critical considerations necessary to ensure the integrity of your synthetic endeavors.

The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The efficacy of the Boc group stems from its unique electronic and steric properties. As a carbamate, it effectively deactivates the nucleophilicity of the amino group, rendering it inert to a wide array of reagents and reaction conditions.[2] This stability is not absolute, however, and it is the precisely controlled lability of the Boc group under specific acidic conditions that makes it such a powerful tool.

Key Chemical Properties of the Boc Group

| Property | Description | Rationale |

| Acid Lability | Readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, HCl).[2] | The cleavage proceeds via a stable tertiary carbocation intermediate (the tert-butyl cation).[3][4] |

| Base and Nucleophile Stability | Exceptionally stable in the presence of bases and most nucleophiles.[5][6] | The electron-donating nature of the tert-butoxy group and the steric hindrance around the carbonyl carbon prevent nucleophilic attack. |

| Stability to Catalytic Hydrogenation | Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd).[2][7] | This orthogonality allows for the selective deprotection of other functional groups in the presence of a Boc-protected amine.[7] |

Orthogonal Protection Strategies